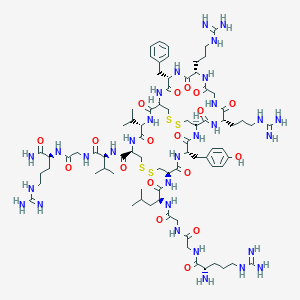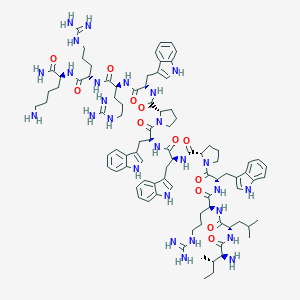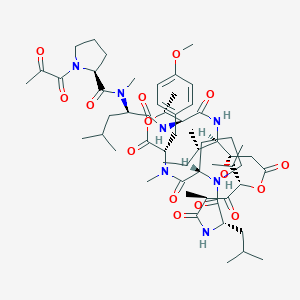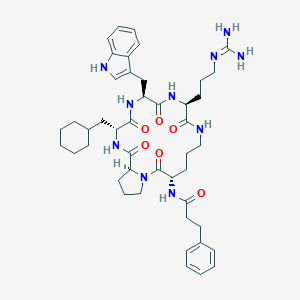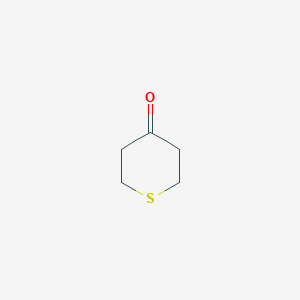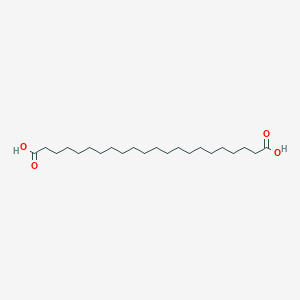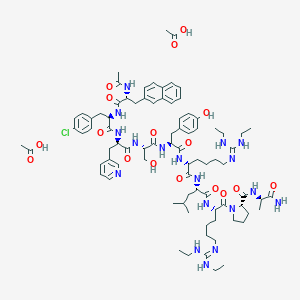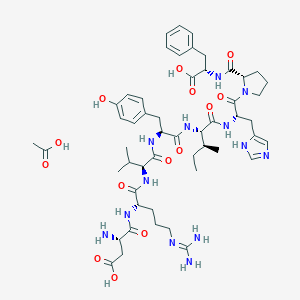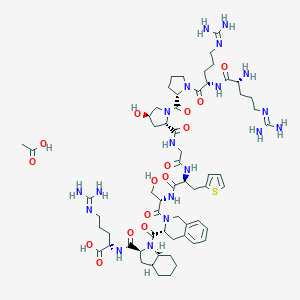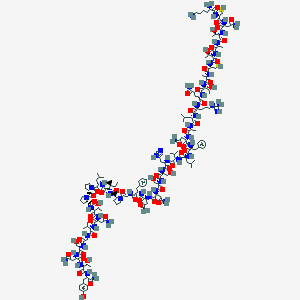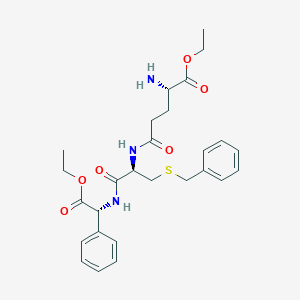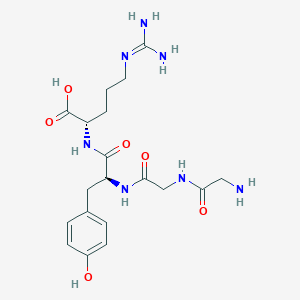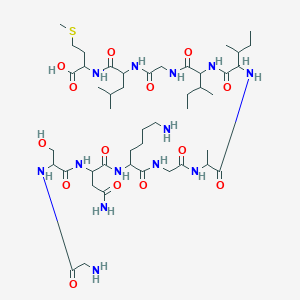
Amyloid beta-peptide(25-35)
Overview
Description
Amyloid beta-peptide(25-35) is a fragment of the larger amyloid beta-peptide, which is implicated in the pathogenesis of Alzheimer’s disease. This peptide consists of 11 amino acids and is known for its neurotoxic properties. It is considered the functional domain responsible for the neurotoxic effects observed in Alzheimer’s disease .
Mechanism of Action
Target of Action
Amyloid beta-peptide(25-35), also known as Amyloid Protein (25-35), primarily targets the lipid membranes of cells . It is considered a key factor in Alzheimer’s disease (AD) and its damaging influence has shifted from large fibrils observed in the inter-cellular environment to small oligomers interacting with a cell membrane .
Mode of Action
The peptide interacts with its targets, causing significant changes in the structure and functionality of the lipid membranes . The ability of the peptide to interact with the membrane was found to depend on the structural and elasto-mechanical properties of the membrane . The peptide triggers a reorganization of lipid membranes, leading to changes in the membrane’s overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .
Biochemical Pathways
The peptide is known to be cleaved enzymatically from a transmembrane amyloid precursor protein (APP) in 1–40 and 1–42 isoforms . The transformation from the membrane monomeric peptide to an aggregated fibril outside the membrane is yet to be understood . These peptides and their interactions with the membrane may play a major role in triggering the onset of ad .
Pharmacokinetics
It is known that the peptide’s interactions with the membrane and its resulting effects are influenced by the structural properties of the membrane .
Result of Action
The peptide’s interaction with the lipid membranes leads to membrane damage and a consequent reorganization of its structure . This results in a decrease in cell viability, an increase in cellular necrosis, and an increase in the production of reactive oxygen species (ROS) . It also triggers a decrease in the enzyme glutathione peroxidase .
Action Environment
The peptide’s action is influenced by environmental factors such as temperature . For example, the peptide triggers a reorganization of lipid membranes driven by temperature changes . The thermodynamic phase of lipids plays a key role in determining the membrane’s structural properties and thus influences the peptide’s interaction with the membrane .
Biochemical Analysis
Biochemical Properties
Amyloid beta-peptide(25-35) plays a significant role in biochemical reactions, particularly in the context of neurodegeneration. This peptide interacts with various enzymes, proteins, and other biomolecules. For instance, amyloid beta-peptide(25-35) is known to increase intracellular calcium levels and reactive oxygen species (ROS), leading to the activation of caspase-3, an enzyme involved in apoptosis . Additionally, amyloid beta-peptide(25-35) interacts with the receptor for advanced glycation end products (RAGE), which facilitates its transport across the blood-brain barrier . These interactions contribute to the peptide’s neurotoxic effects and its role in the progression of Alzheimer’s disease.
Cellular Effects
Amyloid beta-peptide(25-35) exerts various effects on different types of cells and cellular processes. In neuronal cells, this peptide induces cytotoxicity by increasing ROS production and disrupting mitochondrial function . It also affects cell signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, amyloid beta-peptide(25-35) has been shown to compromise the integrity of the blood-brain barrier by altering the expression of tight junction proteins . These cellular effects contribute to the peptide’s role in neurodegeneration and cognitive decline.
Molecular Mechanism
The molecular mechanism of amyloid beta-peptide(25-35) involves several key processes. This peptide can adopt various conformations, including alpha-helical and beta-sheet structures, which influence its interactions with biomolecules . Amyloid beta-peptide(25-35) binds to cell membranes, particularly in regions rich in cholesterol and phospholipids, leading to membrane disruption and the formation of toxic oligomers . Additionally, the peptide’s interaction with RAGE and other receptors facilitates its internalization and subsequent activation of intracellular signaling pathways . These molecular interactions and conformational changes are critical for the peptide’s neurotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amyloid beta-peptide(25-35) can change over time. The stability and degradation of this peptide are influenced by various factors, including temperature and experimental conditions . Studies have shown that amyloid beta-peptide(25-35) can induce long-term effects on cellular function, such as sustained ROS production and mitochondrial dysfunction . Additionally, the peptide’s ability to form aggregates and fibrils increases over time, contributing to its neurotoxic properties . Understanding these temporal effects is essential for designing effective experimental protocols and therapeutic interventions.
Dosage Effects in Animal Models
The effects of amyloid beta-peptide(25-35) vary with different dosages in animal models. In mice, intracerebroventricular administration of amyloid beta-peptide(25-35) at doses of 6 nmol per mouse has been shown to induce cognitive impairment and memory deficits . Higher doses of the peptide can lead to more severe neurotoxic effects, including increased neuronal cell death and oxidative stress
Metabolic Pathways
Amyloid beta-peptide(25-35) is involved in several metabolic pathways, particularly those related to lipid metabolism and oxidative stress. This peptide can inhibit the activity of glucosylceramide synthase, an enzyme involved in sphingolipid metabolism, leading to altered levels of ceramide and other sphingolipids . Additionally, amyloid beta-peptide(25-35) can modulate the activity of enzymes involved in ROS production and antioxidant defense, such as superoxide dismutase (SOD) and glutathione peroxidase . These metabolic interactions contribute to the peptide’s cytotoxic effects and its role in neurodegeneration.
Transport and Distribution
The transport and distribution of amyloid beta-peptide(25-35) within cells and tissues are influenced by its interactions with various transporters and binding proteins. This peptide can bind to cell membranes and accumulate in lipid-rich regions, such as lipid rafts . Additionally, amyloid beta-peptide(25-35) can be transported across the blood-brain barrier via interaction with RAGE . Once inside the brain, the peptide can distribute to different regions, including the hippocampus and cortex, where it exerts its neurotoxic effects . Understanding these transport and distribution mechanisms is crucial for developing targeted therapeutic strategies.
Subcellular Localization
Amyloid beta-peptide(25-35) exhibits specific subcellular localization patterns that influence its activity and function. This peptide can localize to mitochondria, where it induces apoptotic effects and disrupts mitochondrial function . Additionally, amyloid beta-peptide(25-35) can interact with lysosomes and other organelles, leading to altered cellular homeostasis and increased oxidative stress . The subcellular localization of amyloid beta-peptide(25-35) is influenced by various factors, including its conformational state and post-translational modifications . Understanding these localization patterns is essential for elucidating the peptide’s molecular mechanisms and developing effective therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of amyloid beta-peptide(25-35) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of amyloid beta-peptide(25-35) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified and characterized to ensure its quality and purity .
Chemical Reactions Analysis
Types of Reactions: Amyloid beta-peptide(25-35) can undergo various chemical reactions, including oxidation, reduction, and aggregation. Oxidation of methionine residues within the peptide can lead to the formation of sulfoxides, which may alter its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of amyloid beta-peptide(25-35) include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Aggregation studies often involve the use of detergents such as sodium dodecyl sulfate to mimic membrane environments .
Major Products Formed: The major products formed from the reactions of amyloid beta-peptide(25-35) include oxidized and reduced forms of the peptide, as well as aggregated species such as oligomers and fibrils .
Scientific Research Applications
Amyloid beta-peptide(25-35) is widely used in scientific research to study the mechanisms of Alzheimer’s disease. It serves as a model peptide to investigate the aggregation process, neurotoxicity, and potential therapeutic interventions. In chemistry, it is used to study peptide interactions and conformational changes. In biology and medicine, it is employed to understand the cellular and molecular mechanisms underlying neurodegeneration .
Comparison with Similar Compounds
Amyloid beta-peptide(25-35) is unique in its ability to mimic the neurotoxic effects of the full-length amyloid beta-peptide. Similar compounds include other fragments of amyloid beta-peptide, such as amyloid beta-peptide(1-42) and amyloid beta-peptide(1-40). These fragments also exhibit neurotoxic properties but differ in their aggregation behavior and specific molecular interactions. Amyloid beta-peptide(25-35) is often used as a simpler model to study the complex behavior of the full-length peptide .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHBNMPFWRHGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81N13O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392197 | |
| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1060.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131602-53-4 | |
| Record name | Glycylserylasparaginyllysylglycylalanylisoleucylisoleucylglycylleucylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Aβ25-35 interact with its target and what are the downstream effects?
A1: While the precise target of Aβ25-35 remains elusive, research suggests it strongly interacts with cell membranes. [] This interaction disrupts the lipid bilayer, potentially impacting the function of membrane-bound proteins like ion channels and receptors. [] Consequently, Aβ25-35 exposure leads to various downstream effects, including:
- Increased intracellular calcium: Aβ25-35 elevates intracellular calcium levels ([Ca2+]i), a critical event in neuronal dysfunction. [] This calcium overload can disrupt numerous cellular processes, eventually leading to cell death.
- Oxidative stress: Aβ25-35 induces oxidative stress by increasing reactive oxygen species (ROS) production and decreasing antioxidant enzyme activity. [, , ] This imbalance further contributes to neuronal damage.
- Mitochondrial dysfunction: Aβ25-35 can disrupt mitochondrial membrane potential, impacting energy production and ultimately promoting apoptosis. [, ]
- Apoptosis: Aβ25-35 induces neuronal apoptosis through various pathways, including caspase activation and changes in Bcl-2 family protein expression. [, , ]
- Inflammatory response: Aβ25-35 can activate microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). [, ] This inflammatory cascade further exacerbates neuronal damage.
Q2: Does Aβ25-35 affect sphingolipid metabolism?
A2: Yes, recent research suggests Aβ25-35 inhibits Glucosylceramide Synthase (GCS), an enzyme crucial for ceramide glycosylation. [] This inhibition disrupts the balance of sphingolipids, potentially contributing to Aβ25-35 induced cytotoxicity.
Q3: What is the role of the Notch-1 signaling pathway in Aβ25-35 induced neurotoxicity?
A3: Studies indicate that Aβ25-35 can activate the Notch-1 signaling pathway in PC12 cells. [] Inhibiting this pathway appears to protect against Aβ25-35 induced apoptosis, suggesting it plays a role in mediating the peptide's toxic effects.
Q4: What is the molecular formula and weight of Aβ25-35?
A4: The molecular formula of Aβ25-35 is C152H252N42O42S. Its molecular weight is approximately 3515.9 g/mol.
Q5: What is known about the structural characteristics of Aβ25-35?
A5: Aβ25-35 has a high affinity for lipid environments, adopting an alpha-helical structure within lipid membranes. [, ] This structure contrasts with its more flexible conformation in aqueous solutions. [, ] The N-terminal region of the peptide remains largely disordered regardless of the environment. []
Q6: How stable is Aβ25-35?
A6: Aβ25-35, like other Aβ fragments, is prone to aggregation. This aggregation process is influenced by factors like concentration, temperature, and pH.
Q7: What are some potential therapeutic strategies being explored to counteract the effects of Aβ25-35?
A7: Research focusing on mitigating Aβ25-35 induced neurotoxicity investigates various avenues:
- Antioxidant therapy: Compounds with antioxidant properties, such as melatonin and bilobalide, have shown promise in protecting neurons from Aβ25-35 induced oxidative damage. [, , ]
- Anti-inflammatory agents: Reducing Aβ25-35 triggered inflammation using anti-inflammatory agents could offer neuroprotection. []
Q8: Are there any natural compounds that exhibit protective effects against Aβ25-35 induced neurotoxicity?
A8: Yes, several natural compounds have shown promising results in preclinical studies:
- Melatonin: This neurohormone demonstrates protective effects against Aβ25-35 induced oxidative stress, apoptosis, and cognitive impairment in animal models. [, , ]
- Bilobalide: A constituent of Ginkgo biloba extract, bilobalide, exhibits antioxidant properties and protects PC12 cells from Aβ25-35 induced cytotoxicity. []
- Luteolin: This flavonoid found in various plants demonstrates antioxidant and anti-inflammatory effects, protecting rat cerebral microvascular endothelial cells from Aβ25-35 induced damage. []
- Osthole: A natural coumarin derivative, osthole, exhibits neuroprotective effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) in astrocytes induced by Aβ25-35. []
- Valeriana officinalis extracts: Extracts from this plant, traditionally used for its sedative properties, exhibit neuroprotective effects against Aβ25-35 toxicity, potentially by modulating calcium influx and oxidative stress. []
Q9: What is the significance of Aβ25-35 in AD research?
A9: Despite being a synthetic fragment, Aβ25-35 serves as a simplified model to study Aβ toxicity. Its consistent neurotoxic properties and reproducible effects make it valuable for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


